Butanedioic acid, ethyl methyl ester

Descripción general

Descripción

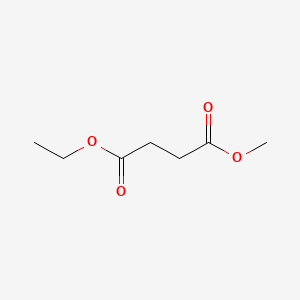

Butanedioic acid, ethyl methyl ester, also known as ethyl methyl succinate, is an organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.1678 g/mol . This ester is derived from butanedioic acid (succinic acid) and is characterized by its pleasant odor, making it useful in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butanedioic acid, ethyl methyl ester can be synthesized through the esterification of butanedioic acid with ethanol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors where butanedioic acid, ethanol, and methanol are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

Types of Reactions:

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst like sodium methoxide.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Transesterification: Sodium methoxide as a catalyst.

Major Products:

Hydrolysis: Butanedioic acid, ethanol, and methanol.

Reduction: Butanediol.

Transesterification: New esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Butanedioic acid, ethyl methyl ester has been investigated for its potential use in medicinal chemistry. A notable study indicates that structural analogs of butanedioic acid derivatives exhibit adaptogenic and stress-protective effects, which can be beneficial in improving cold resistance in both humans and animals. The compound demonstrated low toxicity and significant efficacy in enhancing physiological responses under stress conditions .

Case Study: Stress Protection in Animals

In a controlled experiment, mice were administered butanedioic acid mono[(2-dimethylamino)ethyl ester] to assess its effects on cold resistance. The results indicated that the compound significantly prolonged the survival time of mice exposed to low temperatures compared to control groups. Key biochemical parameters such as blood glucose levels and glycogen content in liver tissues were positively influenced by the treatment .

| Treatment Group | Lifespan (hours) | Blood Glucose (mg%) | Liver Glycogen (mg/g) |

|---|---|---|---|

| Control | 6.0 | 42 ± 4 | 1.8 ± 0.1 |

| Test Compound | 10.3 | 80 ± 4 | 2.2 ± 0.1 |

Analytical Chemistry

This compound is utilized in analytical chemistry for its role as a solvent and reagent in various chromatographic techniques. It has been effectively separated and analyzed using High-Performance Liquid Chromatography (HPLC), which is crucial for purity testing and impurity profiling in pharmaceutical formulations .

HPLC Methodology

The compound can be analyzed using a reverse phase HPLC method with a mobile phase consisting of acetonitrile and water. This method allows for the efficient separation of this compound from other components in a mixture, making it suitable for pharmacokinetic studies .

Environmental Applications

Research has also explored the environmental impact of butanedioic acid esters, particularly concerning their use in consumer products such as paints and coatings. The ecological risk assessments indicate that these compounds are generally low-risk when used appropriately within regulated limits .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various chemicals, including plasticizers and surfactants. Its properties allow it to function effectively in formulations requiring solubility and stability .

Mecanismo De Acción

The mechanism of action of butanedioic acid, ethyl methyl ester involves its hydrolysis to butanedioic acid and the corresponding alcohols. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate, which then collapses to yield the final products . This mechanism is typical of ester hydrolysis reactions.

Comparación Con Compuestos Similares

Ethyl acetate: Another ester with a similar structure but derived from acetic acid.

Methyl butyrate: An ester with a similar molecular weight but different acid and alcohol components.

Uniqueness: Butanedioic acid, ethyl methyl ester is unique due to its dual ester groups derived from butanedioic acid, making it more versatile in reactions compared to simpler esters like ethyl acetate and methyl butyrate .

Actividad Biológica

Butanedioic acid, ethyl methyl ester, commonly known as ethyl methyl succinate, is an organic compound with the molecular formula and a molecular weight of approximately 160.17 g/mol. This compound has garnered attention for its potential biological activities, particularly its antimicrobial properties and applications in various industrial sectors.

This compound is characterized as a colorless liquid with a fruity odor. It can be synthesized through several methods, including the esterification of butanedioic acid with ethanol and methanol. Its unique structural combination of ethyl and methyl groups influences its solubility and volatility, making it suitable for applications in flavoring and fragrance production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. This property makes it a candidate for food preservation and safety applications. In particular, studies have shown that it can inhibit the growth of certain pathogenic microorganisms, which is essential for enhancing food safety protocols.

Case Studies

- Food Preservation : A study demonstrated that this compound could effectively reduce microbial load in food products, extending shelf life without compromising sensory qualities. The compound was tested against common foodborne pathogens, showing promising results in inhibiting their growth.

- Pharmaceutical Applications : Its derivatives are being explored for their bioactive characteristics in pharmaceutical formulations. For instance, derivatives of butanedioic acid have been investigated for their potential use as active ingredients in medications aimed at enhancing metabolic processes.

- Stress-Protective Effects : Another study focused on structural analogs of butanedioic acid, such as butanedioic acid mono[(2-dimethylamino)ethyl ester], which exhibited adaptogenic and stress-protective effects in animal models. These findings suggest that similar compounds might also provide therapeutic benefits under stress conditions .

Comparative Analysis

The biological activity of this compound can be contextualized by comparing it to other similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dimethyl succinate | Used as a solvent; similar fruity odor | |

| Diethyl succinate | Higher boiling point; used in organic synthesis | |

| Butanedioic acid | Parent compound; non-esterified form | |

| Methyl succinate | Used as an intermediate; lower molecular weight |

The antimicrobial mechanism of this compound is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. This leads to reduced viability of target microorganisms. Further research is required to elucidate the precise biochemical pathways involved.

Propiedades

IUPAC Name |

4-O-ethyl 1-O-methyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-7(9)5-4-6(8)10-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXRQBBSGZDQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074327 | |

| Record name | Butanedioic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-73-6 | |

| Record name | Ethyl methyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 1-ethyl 4-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.